

MAX-40279 hemiadipate solubility and stability issues

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Compound of Interest

Compound Name: MAX-40279 hemiadipate

Cat. No.: B13920404

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Technical Support Center: MAX-40279 Hemiadipate

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with **MAX-40279 hemiadipate**. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is **MAX-40279 hemiadipate** and what is its mechanism of action?

MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).^{[1][2][3]} It has shown potential as a treatment for acute myeloid leukemia (AML).^{[2][3]} MAX-40279 works by binding to and inhibiting both FLT3 and FGFR, including mutant forms of FLT3, which disrupts the signaling pathways that promote the proliferation of tumor cells.^[1] The hemiadipate salt form is utilized to improve the physicochemical properties of the active pharmaceutical ingredient.

Q2: What are the recommended solvents for preparing stock solutions of **MAX-40279 hemiadipate**?

For initial high-concentration stock solutions, organic solvents are recommended. Based on available data for the free base, Dimethyl sulfoxide (DMSO) is a suitable solvent.

Solubility Data for MAX-40279 Free Base

Solvent	Solubility
DMSO	≥ 25 mg/mL (57.01 mM)

Note: The saturation point in DMSO has not been reported.^[1] It is always recommended to visually confirm complete dissolution.

Q3: How should I store **MAX-40279 hemiadipate** powder and stock solutions?

Proper storage is crucial to maintain the integrity of the compound.

Recommended Storage Conditions

Form	Storage Temperature	Duration
Solid Powder	-20°C	3 years
Stock Solution in Solvent	-80°C	6 months
	-20°C	1 month

Data is for the free base form.^[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Q4: What is the stability of **MAX-40279 hemiadipate** in aqueous solutions?

Specific data on the stability of **MAX-40279 hemiadipate** in various aqueous buffers and cell culture media is not publicly available. As a general principle for kinase inhibitors, stability in aqueous solutions can be influenced by pH, temperature, and the presence of certain buffer components. It is strongly advised to perform your own stability studies in the specific aqueous medium of your experiment.

Troubleshooting Guides

Issue 1: Precipitate formation when diluting DMSO stock solution into aqueous buffer.

Possible Cause: The aqueous solubility of **MAX-40279 hemiadipate** has been exceeded. Many kinase inhibitors have low aqueous solubility.

Solutions:

- Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your aqueous medium.
- Decrease the percentage of DMSO: While preparing your working solution, ensure the final concentration of DMSO is kept to a minimum (ideally $\leq 0.5\%$) to avoid solvent-induced precipitation.
- pH modification: The solubility of compounds with ionizable groups can be pH-dependent. If your experimental system allows, you can test a range of pH values to find the optimal pH for solubility.
- Use of solubilizing agents: For in vitro assays, the addition of a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), can help to maintain the compound in solution.

Issue 2: Inconsistent results in cell-based or enzymatic assays.

Possible Cause 1: Compound precipitation in the assay medium.

Solution:

- Visually inspect your assay plates (e.g., under a microscope) for any signs of precipitate before and after the experiment.
- Perform a solubility test in your specific cell culture medium to determine the solubility limit under your experimental conditions.

Possible Cause 2: Degradation of the compound in the assay medium.

Solution:

- Prepare fresh working solutions from a frozen stock for each experiment.
- Minimize the exposure of the compound to harsh conditions (e.g., high temperatures, prolonged light exposure) during the experiment.
- Conduct a time-course experiment to assess the stability of **MAX-40279 hemiadipate** in your assay buffer over the duration of your experiment.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

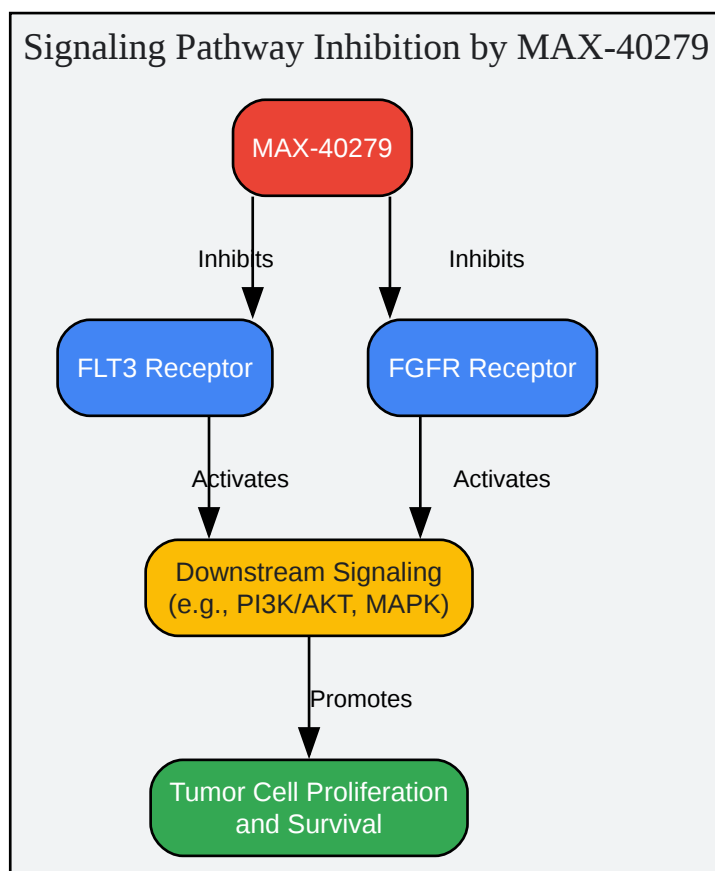
- **Weighing:** Accurately weigh the desired amount of **MAX-40279 hemiadipate** powder in a suitable sterile vial.
- **Solvent Addition:** Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
- **Dissolution:** Tightly cap the vial and vortex for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary, but ensure to check for any signs of degradation.
- **Storage:** Once fully dissolved, aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

Protocol 2: Aqueous Solubility Assessment

- **Prepare Buffers:** Prepare a series of biologically relevant buffers at different pH values (e.g., pH 5.0, 6.5, 7.4, and 8.0).
- **Prepare Dilutions:** Create a high-concentration intermediate dilution of your **MAX-40279 hemiadipate** stock solution in DMSO.
- **Test Dilution:** Add a small, fixed volume of the intermediate DMSO solution to each of the different pH buffers to reach your target final concentration. Ensure the final DMSO concentration is constant across all conditions (e.g., 0.5%).

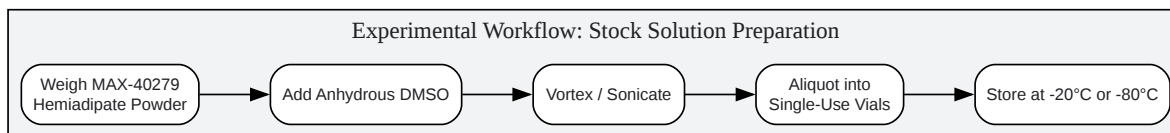
- **Equilibration and Observation:** Gently mix the solutions and allow them to equilibrate at room temperature for a set period (e.g., 2 hours). Visually inspect for any signs of precipitation. For a more quantitative assessment, the samples can be centrifuged, and the concentration of the compound in the supernatant can be determined by a suitable analytical method like HPLC-UV.

Visualizations



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Caption: Mechanism of action of MAX-40279.



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Caption: Workflow for preparing **MAX-40279 hemiadipate** stock solutions.

Caption: Troubleshooting inconsistent results with **MAX-40279 hemiadipate**.

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References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
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